molecular formula C11H8Cl2F3N3O B1411200 4-((5-Chloro-6-(trifluoromethyl)pyrimidin-4-yl)oxy)aniline hydrochloride salt CAS No. 1823183-07-8

4-((5-Chloro-6-(trifluoromethyl)pyrimidin-4-yl)oxy)aniline hydrochloride salt

Cat. No. B1411200
M. Wt: 326.1 g/mol
InChI Key: REZULNYDLDASRG-UHFFFAOYSA-N
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Description

The compound “4-((5-Chloro-6-(trifluoromethyl)pyrimidin-4-yl)oxy)aniline hydrochloride salt” is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Synthesis Analysis

Two strategies for preparing O-alkyl derivatives of 6-substituted-4-(trifluoromethyl)pyrimidin-(1H)-ones have been reported . One is a linear protocol of alkylation, using a CCC-building block followed by [3 + 3]-type cyclocondensation with 2-methylisothiourea sulfate. The other is a convergent protocol based on direct alkylation, using 4-(iodomethyl)-2-(methylthio)-6-(trihalomethyl)pyrimidines . The direct chemoselective O-alkylation was performed, and 18 derivatives of the targeted pyrimidines were obtained in 70–98% yields .


Molecular Structure Analysis

The structure of the products was unambiguously determined via single crystal X-ray analyses and two-dimensional nuclear magnetic resonance experiments .


Chemical Reactions Analysis

The reaction scope was evaluated by varying the substitution patterns in starting pyrimidin-2(1H)-ones 1 and the trihalomethyl moiety (trifluoro- and trichloromethyl) in pyrimidines 6 .


Physical And Chemical Properties Analysis

The biological activities of fluorine-containing compounds are considered to be derived from the unique physicochemical properties of fluorine (van der Waals radius, 1.47Å), which, sterically, is the next smallest atom after hydrogen (van der Waals radius, 1.20Å) but the atom with the largest electronegativity (3.98) .

Scientific Research Applications

Neuroprotective and Therapeutic Potential

Studies have indicated that certain derivatives of the compound, specifically triazolopyrimidines, show promise in developing therapies for central nervous system (CNS) disorders. These derivatives have been found to be brain penetrant and orally bioavailable. One such derivative has been shown to target brain microtubules effectively, potentially offering a therapeutic strategy for CNS-related conditions without significant peripheral exposure (Cornec et al., 2015).

Diagnostic and Imaging Applications

A benzofuran derivative of the compound was synthesized for use as an amyloid imaging agent. This could be particularly useful for detecting β-amyloid plaques in Alzheimer's disease. The synthesized compound showed high uptake in the brain when labeled with radioactive iodine, suggesting its potential as a brain imaging agent (Labib, 2013).

Gastroprotective Effects

Some derivatives of the compound, specifically 4H-pyrido[1,2-a]pyrimidin-4-ones, have demonstrated a gastroprotective effect. They were found to be effective against mucosal lesions induced by acidified ethanol in rats. These findings suggest that these derivatives might serve as prophylactic agents against gastric damage, potentially related to the use of non-steroidal anti-inflammatory drugs (Hermecz et al., 1992).

Future Directions

It is expected that many novel applications of TFMP will be discovered in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic .

properties

IUPAC Name

4-[5-chloro-6-(trifluoromethyl)pyrimidin-4-yl]oxyaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClF3N3O.ClH/c12-8-9(11(13,14)15)17-5-18-10(8)19-7-3-1-6(16)2-4-7;/h1-5H,16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REZULNYDLDASRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OC2=NC=NC(=C2Cl)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((5-Chloro-6-(trifluoromethyl)pyrimidin-4-yl)oxy)aniline hydrochloride salt

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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